molecular formula C21H14BrClN2O2 B11192475 6-bromo-1-(4-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione

6-bromo-1-(4-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11192475
M. Wt: 441.7 g/mol
InChI Key: KINPUSMDGGQHNN-UHFFFAOYSA-N
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Description

6-bromo-1-(4-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 6th position, a chlorobenzyl group at the 1st position, and a phenyl group at the 3rd position of the quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-(4-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Bromination: The bromine atom is introduced at the 6th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Substitution Reactions: The chlorobenzyl and phenyl groups are introduced through nucleophilic substitution reactions using appropriate benzyl halides and phenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinazoline core using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic and aromatic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: N-bromosuccinimide (NBS), benzyl halides, phenyl derivatives

Major Products

    Oxidation: Formation of carboxylic acids or ketones at the benzylic position.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Introduction of various functional groups at the benzylic and aromatic positions.

Scientific Research Applications

6-bromo-1-(4-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-1-(4-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-1-(4-methylbenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione
  • 6-bromo-1-(4-fluorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione
  • 6-bromo-1-(4-nitrobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione

Uniqueness

6-bromo-1-(4-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione is unique due to the presence of the chlorobenzyl group, which may impart distinct chemical and biological properties compared to its analogs. The specific substitution pattern can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C21H14BrClN2O2

Molecular Weight

441.7 g/mol

IUPAC Name

6-bromo-1-[(4-chlorophenyl)methyl]-3-phenylquinazoline-2,4-dione

InChI

InChI=1S/C21H14BrClN2O2/c22-15-8-11-19-18(12-15)20(26)25(17-4-2-1-3-5-17)21(27)24(19)13-14-6-9-16(23)10-7-14/h1-12H,13H2

InChI Key

KINPUSMDGGQHNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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